molecular formula C9H9ClO B8571952 3-(3-Chlorophenyl)-2-propene-1-ol

3-(3-Chlorophenyl)-2-propene-1-ol

Cat. No. B8571952
M. Wt: 168.62 g/mol
InChI Key: WKUYJSAYZXQXSD-UHFFFAOYSA-N
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Patent
US08129361B2

Procedure details

3-(3-Chlorophenyl)acrylic acid (5.0 g) was dissolved in methanol (30 ml), concentrated sulfuric acid (0.5 ml) was added, and the mixture was stirred at 100° C. for 1.5 hr. The reaction mixture was concentrated, and the residue was washed with water. The obtained pale-yellow powder was dissolved in methylene chloride (130 ml), 1M diisobutylaluminum hydride/toluene solution (52 ml) was added dropwise at −78° C., and the mixture was stirred as it was at −78° C. for 2 hr. Saturated aqueous ammonium chloride solution was added to the reaction mixture, and the mixture was stirred at room temperature. Aluminum salt was collected by filtration through celite, extracted with methylene chloride, washed with saturated brine, and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (hexane:ethyl acetate) to give the object product (3.29 g) as a yellow oil.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10](O)=[O:11])[CH:5]=[CH:6][CH:7]=1.S(=O)(=O)(O)O>CO>[Cl:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][CH2:10][OH:11])[CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
ClC=1C=C(C=CC1)C=CC(=O)O
Name
Quantity
30 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0.5 mL
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 100° C. for 1.5 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
WASH
Type
WASH
Details
the residue was washed with water
DISSOLUTION
Type
DISSOLUTION
Details
The obtained pale-yellow powder was dissolved in methylene chloride (130 ml)
ADDITION
Type
ADDITION
Details
1M diisobutylaluminum hydride/toluene solution (52 ml) was added dropwise at −78° C.
STIRRING
Type
STIRRING
Details
the mixture was stirred as it
WAIT
Type
WAIT
Details
was at −78° C. for 2 hr
Duration
2 h
ADDITION
Type
ADDITION
Details
Saturated aqueous ammonium chloride solution was added to the reaction mixture
STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature
FILTRATION
Type
FILTRATION
Details
Aluminum salt was collected by filtration through celite
EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride
WASH
Type
WASH
Details
washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (hexane:ethyl acetate)

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
ClC=1C=C(C=CC1)C=CCO
Measurements
Type Value Analysis
AMOUNT: MASS 3.29 g
YIELD: CALCULATEDPERCENTYIELD 71.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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